molecular formula C17H13F3N4O B4336255 5-cyclopropyl-7-(difluoromethyl)-N-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

5-cyclopropyl-7-(difluoromethyl)-N-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B4336255
M. Wt: 346.31 g/mol
InChI Key: BJYKJBYYRXHXCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Cyclopropyl-7-(difluoromethyl)-N-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine class. This compound features a pyrazolo[1,5-a]pyrimidine core with various substituents, including a cyclopropyl group, a difluoromethyl group, and a fluorophenyl group. Its intricate structure makes it a subject of interest in various scientific research fields, particularly in chemistry, biology, and medicine.

Properties

IUPAC Name

5-cyclopropyl-7-(difluoromethyl)-N-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N4O/c18-11-3-1-2-4-12(11)23-17(25)10-8-21-24-14(15(19)20)7-13(9-5-6-9)22-16(10)24/h1-4,7-9,15H,5-6H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJYKJBYYRXHXCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group. The reaction conditions vary depending on the desired substitution pattern. For instance, cyclocondensation in acetic acid predominantly yields 7-difluoromethyl derivatives, while trifluoroacetic acid favors the formation of 5-difluoromethyl derivatives.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. Large-scale production often requires careful control of reaction parameters, such as temperature, pressure, and solvent choice, to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may involve hydrogen gas (H₂) in the presence of a catalyst, such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles like sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).

Major Products Formed:

  • Oxidation: Oxidation reactions can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions typically yield amines or alcohols.

Scientific Research Applications

This compound has diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool for studying various biological processes and developing new therapeutic agents.

Chemistry: In synthetic chemistry, this compound can serve as a building block for the construction of more complex molecules

Biology: The compound's biological activity can be explored in drug discovery and development. Its interaction with biological targets, such as enzymes and receptors, can provide insights into the mechanisms of disease and lead to the development of new treatments.

Medicine: This compound may have potential therapeutic applications, particularly in the treatment of diseases involving inflammatory or immune responses. Its ability to modulate biological pathways makes it a candidate for further research in pharmacology.

Industry: In the industrial sector, this compound can be used in the development of new materials and chemicals. Its unique properties may contribute to advancements in fields such as polymer science and nanotechnology.

Mechanism of Action

The mechanism by which 5-cyclopropyl-7-(difluoromethyl)-N-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes. The exact mechanism of action can vary depending on the specific application and target.

Comparison with Similar Compounds

This compound is part of a broader class of pyrazolo[1,5-a]pyrimidines, which share similar structural features but differ in their substituents and functional groups. Some similar compounds include:

  • 5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

  • 5-cyclopropyl-7-(fluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

  • 5-cyclopropyl-7-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

These compounds exhibit varying degrees of biological activity and reactivity, highlighting the importance of specific substituents in determining their properties and applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-cyclopropyl-7-(difluoromethyl)-N-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
5-cyclopropyl-7-(difluoromethyl)-N-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.